molecular formula C18H28O2 B3189440 2-(1-Adamantyl)butan-2-yl 2-methylprop-2-enoate CAS No. 325991-26-2

2-(1-Adamantyl)butan-2-yl 2-methylprop-2-enoate

Cat. No.: B3189440
CAS No.: 325991-26-2
M. Wt: 276.4 g/mol
InChI Key: VETHGFSIJSVUSX-UHFFFAOYSA-N
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Description

2-(1-Adamantyl)butan-2-yl 2-methylprop-2-enoate is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and various applications.

Scientific Research Applications

2-(1-Adamantyl)butan-2-yl 2-methylprop-2-enoate has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex molecules and polymers.

    Biology: Studied for its potential biological activity and interactions with biological systems.

    Medicine: Approved for the topical treatment of acne due to its retinoid-like activity.

    Industry: Utilized in the production of high-performance materials and coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Adamantyl)butan-2-yl 2-methylprop-2-enoate involves the reaction of 2-(1-Adamantyl)butan-2-ol with 2-methylprop-2-enoic acid under esterification conditions. The reaction typically requires a catalyst such as sulfuric acid or p-toluenesulfonic acid and is carried out under reflux conditions to drive the reaction to completion .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(1-Adamantyl)butan-2-yl 2-methylprop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted esters or amides.

Mechanism of Action

The mechanism of action of 2-(1-Adamantyl)butan-2-yl 2-methylprop-2-enoate involves its interaction with retinoic acid receptors in the skin. This interaction modulates gene expression, leading to the normalization of skin cell turnover and reduction of inflammation. The compound targets pathways involved in keratinocyte differentiation and proliferation.

Comparison with Similar Compounds

Similar Compounds

    Adapalene: Another synthetic retinoid with similar applications in acne treatment.

    Tretinoin: A retinoid used for similar dermatological applications.

    Tazarotene: Another retinoid with comparable biological activity.

Uniqueness

2-(1-Adamantyl)butan-2-yl 2-methylprop-2-enoate is unique due to its adamantyl group, which imparts enhanced stability and lipophilicity compared to other retinoids. This structural feature contributes to its efficacy and reduced side effects in topical applications.

Properties

IUPAC Name

2-(1-adamantyl)butan-2-yl 2-methylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28O2/c1-5-17(4,20-16(19)12(2)3)18-9-13-6-14(10-18)8-15(7-13)11-18/h13-15H,2,5-11H2,1,3-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VETHGFSIJSVUSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C12CC3CC(C1)CC(C3)C2)OC(=O)C(=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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